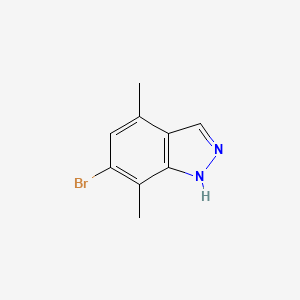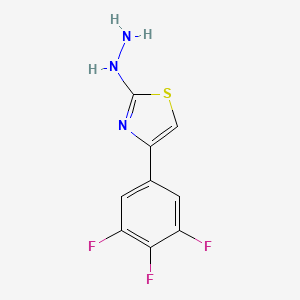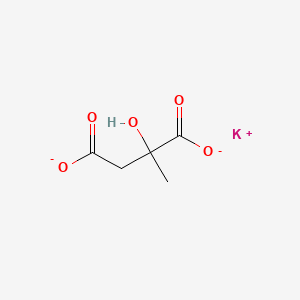
Potassium 2-hydroxy-2-methylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-hydroxy-2-methylbutanedioate, also known as potassium 2-hydroxy-2-methylsuccinate, is a chemical compound with the molecular formula C5H7KO5. It is a potassium salt of 2-hydroxy-2-methylbutanedioic acid. This compound is of interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2-hydroxy-2-methylbutanedioate can be synthesized through the neutralization of 2-hydroxy-2-methylbutanedioic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid and base react to form the potassium salt and water.
Industrial Production Methods
Industrial production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-hydroxy-2-methylbutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Potassium 2-hydroxy-2-methylbutanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of potassium 2-hydroxy-2-methylbutanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems. It may also interact with enzymes, altering their activity and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 2-hydroxy-2-methylsuccinate
- Sodium 2-hydroxy-2-methylbutanedioate
- Calcium 2-hydroxy-2-methylbutanedioate
Uniqueness
Potassium 2-hydroxy-2-methylbutanedioate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interactions with other compounds. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different physicochemical properties and biological activities.
Propriétés
Formule moléculaire |
C5H6KO5- |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
potassium;2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5.K/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/q;+1/p-2 |
Clé InChI |
PABAISKHLXKLBZ-UHFFFAOYSA-L |
SMILES canonique |
CC(CC(=O)[O-])(C(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


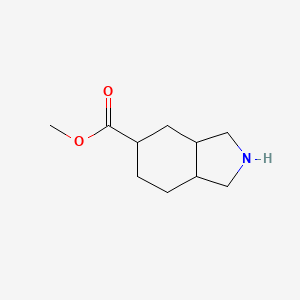
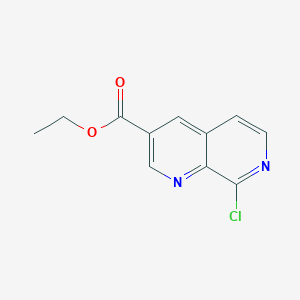
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)
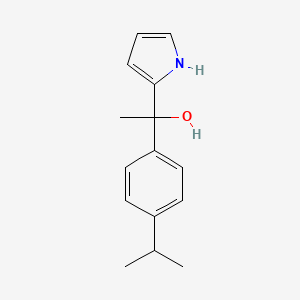
![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
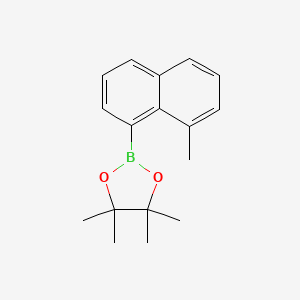
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
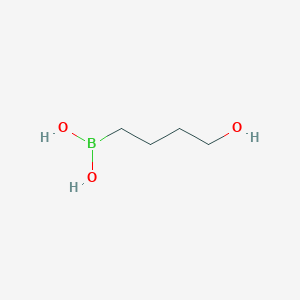
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
